1-(2-Diisopropylaminoethyl)piperazine
Overview
Description
1-(2-Diisopropylaminoethyl)piperazine is a chemical compound with the molecular formula C12H27N3 and a molecular weight of 213.36 g/mol . It is a piperazine derivative, characterized by the presence of a diisopropylaminoethyl group attached to the piperazine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is a unique chemical and its specific interactions with biological targets are still under investigation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Biochemical Analysis
Biochemical Properties
1-(2-Diisopropylaminoethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with certain proteins, affecting their structure and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involving G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. These changes in gene expression can subsequently impact cellular metabolism and other vital cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. For instance, it can bind to enzymes and either inhibit or activate their catalytic activity . Additionally, this compound can interact with receptors on the cell surface, leading to changes in receptor conformation and subsequent activation of intracellular signaling pathways. These interactions can result in alterations in gene expression, enzyme activity, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For example, studies in rodents have shown that low doses of this compound can enhance cognitive function and reduce anxiety-like behaviors. At higher doses, it can cause neurotoxicity, liver damage, and other adverse effects. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation through phase II metabolic reactions, such as glucuronidation and sulfation, which increase their water solubility and facilitate their excretion from the body . The interaction of this compound with these metabolic pathways can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body. The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear receptors and transcription factors to regulate gene expression. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-Diisopropylaminoethyl)piperazine typically involves the reaction of piperazine with 2-diisopropylaminoethyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
1-(2-Diisopropylaminoethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated compounds like bromoethane can replace hydrogen atoms, forming substituted piperazines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Diisopropylaminoethyl)piperazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
1-(2-Diisopropylaminoethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Aminoethyl)piperazine: This compound has a similar structure but with an aminoethyl group instead of a diisopropylaminoethyl group.
1-(3-Aminopropyl)piperazine: This derivative has an aminopropyl group and is used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-11(2)15(12(3)4)10-9-14-7-5-13-6-8-14/h11-13H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWCYRNCJHGJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN1CCNCC1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371181 | |
Record name | N-[2-(Piperazin-1-yl)ethyl]-N-(propan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59955-93-0 | |
Record name | N-[2-(Piperazin-1-yl)ethyl]-N-(propan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59955-93-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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